N-Hydroxy-6-methoxy-5-methylnicotinimidamide
Description
N-Hydroxy-6-methoxy-5-methylnicotinimidamide is a chemical compound with the molecular formula C7H9N3O2 It is known for its unique structure, which includes a hydroxy group, a methoxy group, and a methylnicotinimidamide moiety
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
N'-hydroxy-6-methoxy-5-methylpyridine-3-carboximidamide |
InChI |
InChI=1S/C8H11N3O2/c1-5-3-6(7(9)11-12)4-10-8(5)13-2/h3-4,12H,1-2H3,(H2,9,11) |
InChI Key |
QPLCZCMEYYWKID-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CN=C1OC)/C(=N/O)/N |
Canonical SMILES |
CC1=CC(=CN=C1OC)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-6-methoxy-5-methylnicotinimidamide typically involves the reaction of 6-methoxy-5-methylnicotinimidamide with hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained at around 50-60°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-6-methoxy-5-methylnicotinimidamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under mild conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of N-Hydroxy-6-methoxy-5-methylnicotinamide.
Reduction: Formation of N-Hydroxy-6-methoxy-5-methylaminonicotinimidamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Hydroxy-6-methoxy-5-methylnicotinimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-6-methoxy-5-methylnicotinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the methoxy group can enhance the compound’s binding affinity. The compound may also undergo metabolic transformations that activate or deactivate its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-6-methoxynicotinimidamide
- N-Hydroxy-5-methylnicotinimidamide
- 6-Methoxy-5-methylnicotinimidamide
Uniqueness
N-Hydroxy-6-methoxy-5-methylnicotinimidamide is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
